1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

Description

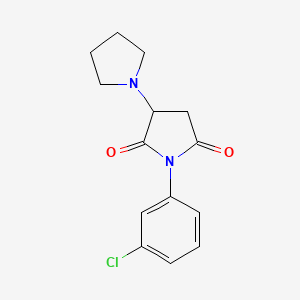

1-(3-Chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-chlorophenyl substituent at position 1 and a pyrrolidin-1-yl group at position 2. The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c15-10-4-3-5-11(8-10)17-13(18)9-12(14(17)19)16-6-1-2-7-16/h3-5,8,12H,1-2,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDRZFSNTPGTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the pyrrolidine-2,5-dione class. Its unique structure features a pyrrolidine ring with a chlorophenyl substituent, which contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structural Features

- Pyrrolidine Rings : The presence of two pyrrolidine moieties enhances its reactivity and biological interaction potential.

- Chlorophenyl Group : The chlorinated phenyl group influences the compound's pharmacological properties, including its binding affinity to biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of carbonic anhydrase isoenzymes hCA I and hCA II. These enzymes are implicated in various physiological processes and diseases, such as glaucoma and epilepsy. In vitro studies have demonstrated that this compound effectively inhibits these enzymes, suggesting potential therapeutic applications.

Anticonvulsant Properties

Studies have shown that derivatives of this compound may possess anticonvulsant properties. Interaction studies often assess binding affinities to specific receptors or enzymes, providing insights into the mechanisms underlying its biological activity. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-3-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine-2,5-dione | Methyl substitution on one nitrogen | Anticonvulsant properties |

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | Piperazine ring addition | Serotonin receptor affinity |

| 3-(2-Chloro-4-(pyrrolidin-1-yl)phenyl)-1-methylpyrrolidine-2,5-dione | Methyl substitution and chlorination | Potential antidepressant effects |

| 4-fluorophenyl derivatives | Fluorine substitution | Varying enzyme inhibition profiles |

The unique substitution patterns of this compound differentiate it from these similar compounds, contributing to its specific biological activities.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibits hCA I and hCA II with IC50 values in the micromolar range. This suggests a strong potential for therapeutic applications in conditions such as glaucoma and epilepsy.

- Anticonvulsant Activity : In animal models, derivatives of this compound showed significant anticonvulsant effects in seizure-induced models, indicating potential use in treating epilepsy.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds similar to this compound exhibit varying degrees of activity against different biological targets. These findings support further exploration into the therapeutic potential of this compound.

Chemical Reactions Analysis

Nucleophilic Additions and Substitutions

The electron-deficient carbonyl groups at positions 2 and 5 of the pyrrolidine ring enable nucleophilic attacks.

-

Amidation : Reacts with primary amines (e.g., morpholine derivatives) to form substituted succinimide derivatives under reflux in THF (80°C, 6–8 h) .

-

Alkylation : Undergoes N-alkylation at the pyrrolidine nitrogen using dibromoalkanes (e.g., 1,4-dibromobutane) in DMF at 60°C, yielding extended-chain derivatives for pharmacological applications .

Table 1: Representative Nucleophilic Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1,4-Dibromobutane | DMF, 60°C, 12 h | N-Butyl-pyrrolidine-2,5-dione derivative | 87 | |

| 3-Aminopropylmorpholine | THF, reflux, 8 h | Morpholine-substituted succinimide | 92 |

Cycloaddition Reactions

The conjugated dione system participates in [4+2] cycloadditions:

-

Diels-Alder Reactions : Reacts with dienes (e.g., furan) in toluene at 110°C to form bicyclic adducts . Steric hindrance from the 3-chlorophenyl group reduces regioselectivity compared to unsubstituted analogs .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Couples with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane (90°C, 12 h) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperazine) under microwave irradiation (150°C, 30 min) .

Table 2: Catalytic Cross-Coupling Performance

| Reaction Type | Catalyst | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 76 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | 68 |

Redox Reactions

-

Reduction : Sodium borohydride selectively reduces the 2,5-dione to a diol intermediate (cis/trans ratio = 3:1) in ethanol at 0°C .

-

Oxidation : Treating with m-CPBA oxidizes the pyrrolidine ring’s nitrogen to form an N-oxide derivative, enhancing water solubility .

Catalytic Asymmetric Reactions

The compound serves as a substrate in N-heterocyclic carbene (NHC)-catalyzed Stetter reactions:

-

Reacts with α,β-unsaturated aldehydes to form γ-keto succinimide derivatives (e.g., 3-(2-oxo-2-phenylethyl)-1-phenylpyrrolidine-2,5-dione) in 33–95% yields .

Pharmacological Modifications

Derivatives synthesized via these reactions show bioactivity:

-

Anticonvulsant Activity : Dimethylamino-substituted analogs exhibit ED₅₀ = 12–18 mg/kg in murine seizure models .

-

Antidepressant Potential : N-Alkylated derivatives demonstrate dual 5-HT₁A receptor/SERT binding (Kᵢ = 15–40 nM) .

Key Mechanistic Insights

-

The 3-pyrrolidin-1-yl group enhances electron donation, accelerating nucleophilic additions at the dione positions .

-

Steric effects from the 3-chlorophenyl substituent limit reactivity in bulkier transition states (e.g., Diels-Alder adducts) .

This compound’s versatility makes it a cornerstone for synthesizing bioactive molecules and functional materials. Further studies should explore photochemical and electrochemical reactivity.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compounds with modified aryl groups on the pyrrolidine-2,5-dione core demonstrate how substituent choice affects biological activity:

Key Findings :

- Anticonvulsant Activity : The 2-ethoxyphenyl and 4-phenylpiperazinyl substituents in the compound from confer high anticonvulsant activity in rodent models, suggesting that bulkier aromatic groups and nitrogen-rich substituents enhance central nervous system (CNS) penetration .

- Electron Effects : The 3-chlorophenyl group in the target compound may improve receptor binding compared to electron-donating groups (e.g., methoxy in ), as halogens often enhance hydrophobic interactions .

Role of Nitrogen-Containing Substituents

The substituent at position 3 (e.g., pyrrolidinyl vs. piperazinyl) influences both chemical reactivity and biological interactions:

Key Findings :

- Piperazine Derivatives : Piperazinyl groups, especially with halogenated aryl attachments (e.g., 3-chlorophenyl), enhance anticonvulsant potency due to improved receptor affinity and metabolic stability .

- Pyrrolidinyl vs. Piperidinyl : The pyrrolidinyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to bulkier piperidinyl groups (e.g., ).

Physicochemical and Pharmacokinetic Comparisons

Critical parameters such as logP, molecular weight, and polar surface area (PSA) determine bioavailability:

Key Insights :

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione using computational methods?

Answer:

To optimize synthesis, integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. The ICReDD framework suggests using state-of-the-art computational tools to predict reaction pathways, intermediates, and energy barriers. For example, density functional theory (DFT) can model the formation of the pyrrolidine-2,5-dione core and the regioselectivity of chlorophenyl substitution. Experimental validation should focus on narrowing down optimal conditions (e.g., solvent, catalyst, temperature) identified computationally. This hybrid approach reduces trial-and-error experimentation and accelerates reaction development .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves the stereochemistry of the pyrrolidine ring and substituent positions (e.g., chlorophenyl orientation) .

- NMR spectroscopy : H and C NMR verify the presence of the pyrrolidin-1-yl group (δ ~2.5–3.5 ppm for N-CH) and the chlorophenyl aromatic protons (δ ~7.2–7.4 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHClNO) and isotopic patterns.

- FT-IR spectroscopy : Identifies carbonyl stretching frequencies (~1700–1750 cm) for the dione moiety.

Advanced: How do reaction mechanisms differ for synthesizing pyrrolidine-2,5-dione derivatives with varying substituents?

Answer:

Mechanistic divergence arises from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., 3-chlorophenyl) : Stabilize intermediates via resonance, favoring nucleophilic attack at the pyrrolidine nitrogen.

- Steric hindrance : Bulky substituents (e.g., pyrrolidin-1-yl) may slow cyclization, requiring elevated temperatures.

- Catalytic pathways : Metal catalysts (e.g., Pd) can enable cross-coupling reactions for aryl substitution, as seen in analogous pyrrolidine-dione syntheses . Kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (e.g., C tracing) are recommended to elucidate rate-determining steps.

Advanced: What experimental design strategies are recommended for studying the bioactivity of this compound?

Answer:

Adopt a factorial design of experiments (DoE) to evaluate bioactivity parameters:

- Variables : Concentration, incubation time, cell line specificity.

- Assays : Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) and mechanistic studies (e.g., apoptosis via flow cytometry).

- Control groups : Include structurally related analogs (e.g., 4-chlorophenyl derivatives) to isolate the 3-chlorophenyl effect. Statistical tools (e.g., ANOVA) identify significant interactions between variables, minimizing experimental runs while maximizing data robustness .

Advanced: How should researchers address contradictory data in reaction yields or bioactivity across studies?

Answer:

Contradictions often stem from variability in:

- Synthetic conditions : Trace impurities (e.g., solvent residues) may inhibit/promote reactivity. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, purified reagents).

- Bioactivity assays : Standardize protocols (e.g., cell passage number, serum-free media) to reduce biological variability. Meta-analysis of published data using tools like principal component analysis (PCA) can identify outliers or confounding factors .

Advanced: What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

Use in silico tools to predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Software like Schrödinger’s QikProp calculates LogP based on molecular descriptors.

- Metabolic stability : Cytochrome P450 interactions can be modeled via docking simulations (e.g., AutoDock Vina).

- Toxicity : Machine learning platforms (e.g., ADMET Predictor) assess hepatotoxicity risks. Validate predictions with in vitro microsomal assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Thermal stability : Avoid exposure to sparks/open flames (decomposition risks at >200°C).

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Reference safety data sheets (SDS) for analogous compounds to guide risk mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.